molecular formula C23H25N3O6S B14965245 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B14965245
M. Wt: 471.5 g/mol
InChI Key: JVHIJNKOCVANFO-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method involves the reaction of 2,3-dimethylphenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further development in various fields .

Properties

Molecular Formula

C23H25N3O6S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H25N3O6S/c1-13-7-6-8-18(14(13)2)26-22(16-11-33(28,29)12-17(16)25-26)24-23(27)15-9-19(30-3)21(32-5)20(10-15)31-4/h6-10H,11-12H2,1-5H3,(H,24,27)

InChI Key

JVHIJNKOCVANFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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